Ethyl 2-(3-chlorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Ethyl 2-(3-chlorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a structurally complex heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core substituted with a 3-chlorobenzamido group at position 2, tetramethyl groups at positions 5 and 7, and an ethyl carboxylate at position 3. The compound’s synthesis typically involves multi-step reactions, including cyclization and substitution, as seen in analogous compounds .
Properties
IUPAC Name |
ethyl 2-[(3-chlorobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3S/c1-6-27-19(26)15-14-11-20(2,3)24-21(4,5)16(14)28-18(15)23-17(25)12-8-7-9-13(22)10-12/h7-10,24H,6,11H2,1-5H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZUOPQDZKGBMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(3-chlorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound belonging to the class of thieno-pyridine derivatives. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The thieno[2,3-c]pyridine core is known for its diverse pharmacological properties, making it a subject of interest for researchers.
Structural Characteristics
The molecular formula of this compound is C21H25ClN2O3S with a molecular weight of 420.95 g/mol. The structure incorporates an ethyl ester functionality and a chlorobenzamide substituent which influences its biological activity.
Biological Activity
This compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
- Anticancer Potential : Similar compounds have been investigated for their ability to induce apoptosis in cancer cells by targeting specific pathways.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have explored the biological activity of thieno-pyridine derivatives:
- Study on Anticancer Activity : A study evaluated the anticancer effects of related compounds on human cancer cell lines. Results indicated that these compounds could inhibit cell growth and induce apoptosis .
- Antimicrobial Screening : Another research focused on the antimicrobial properties of thieno-pyridine derivatives. It was found that certain derivatives displayed significant activity against Gram-positive bacteria .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The tetrahydrothieno[2,3-c]pyridine core is shared among several derivatives, but substituent variations critically influence physicochemical and biological properties. Key analogues include:
Key Structural Differences:
- Core Variations: While most analogues retain the tetrahydrothieno[2,3-c]pyridine core, the compound in features a thieno[2,3-b]pyridine core, altering ring puckering and electronic properties .
- Substituent Effects: The target compound’s 3-chlorobenzamido group enhances steric bulk and lipophilicity compared to simpler amino or thioureido substituents (e.g., ). The tetramethyl groups at positions 5 and 7 likely improve metabolic stability by hindering oxidative degradation .
Physicochemical Properties
- Lipophilicity: The tetramethyl groups and 3-chlorobenzamido moiety increase logP compared to analogues like ethyl 2-amino-6-benzyl derivatives (logP ~3.5 vs. ~2.8) .
- Synthetic Complexity : The target compound’s synthesis likely requires regioselective substitutions and protective group strategies, similar to methods in and .
Preparation Methods
Cyclization of Tetrahydrothieno[2,3-c]Pyridine Derivatives
The tetrahydrothieno[2,3-c]pyridine core is central to the target compound. A method described in CN102432626A for synthesizing 4,5,6,7-tetrahydrothiophene[3,2-c]pyridine hydrochloride involves reacting 2-thiophene ethylamine with formaldehyde at 50–55°C for 20–30 hours, followed by cyclization using ethanolic HCl. Adapting this approach, the tetramethyl substituents (5,5,7,7-tetramethyl) likely require a pre-alkylated thiophene ethylamine precursor. For instance, starting with 2-(thiophen-2-yl)ethylamine substituted with methyl groups at positions 5 and 7 could facilitate the formation of the desired ring system under similar conditions.
Key parameters include:
- Temperature : 50–75°C for cyclization.
- Catalyst : Ethanolic HCl promotes ring closure and salt formation.
- Solvent : Dichloroethane for extraction and ethanol for recrystallization.
Functionalization of the Thienopyridine Core
Introduction of the Ethyl Ester Group
The ethyl ester moiety at position 3 is typically introduced via esterification or malonate condensation. A related synthesis from Ambeed.com (CAS 90098-04-7) employs diethyl 4-chlorobenzamidomalonate in the presence of sodium ethoxide to form a propionate intermediate. For the target compound, diethyl 3-chlorobenzamidomalonate could react with a brominated thienopyridine intermediate under basic conditions.
Proposed reaction conditions :
Amidylation with 3-Chlorobenzoyl Chloride
The 3-chlorobenzamido group at position 2 is introduced via amidation. In Ambeed’s protocol, 4-chlorobenzoylamino groups are added using 4-chlorobenzamidomalonate. For the target compound, 3-chlorobenzoyl chloride would react with a free amine on the thienopyridine core.
Optimization considerations :
- Coupling agent : Carbodiimides (e.g., DCC) or direct acylation under Schotten-Baumann conditions.
- Solvent : Anhydrous ethanol or dichloromethane.
- Purification : Recrystallization from DMF/water mixtures.
Integrated Synthetic Pathway
Combining these steps, a plausible synthesis involves:
- Ring formation : React 5,5,7,7-tetramethyl-2-(thiophen-2-yl)ethylamine with formaldehyde in water at 50°C, followed by cyclization with ethanolic HCl.
- Esterification : Treat the brominated intermediate with diethyl 3-chlorobenzamidomalonate in ethanol using sodium ethoxide.
- Amidation : React the esterified product with 3-chlorobenzoyl chloride in the presence of a base.
Comparative Analysis of Reaction Conditions
Challenges and Optimization Opportunities
- Steric hindrance : The tetramethyl groups may impede cyclization; elevated temperatures (70–75°C) could enhance reactivity.
- Byproducts : Malonate hydrolysis during esterification necessitates controlled NaOH addition.
- Scalability : Ethanol and dichloroethane are viable for industrial-scale processes due to low cost and ease of removal.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis involves multi-step organic reactions, typically starting with cyclization of thiophene and pyridine derivatives followed by functionalization. Key steps include:
- Amide coupling : Reaction of 3-chlorobenzoyl chloride with an amino-substituted tetrahydrothienopyridine intermediate under basic conditions (e.g., triethylamine in dry dichloromethane).
- Esterification : Introduction of the ethyl carboxylate group via nucleophilic acyl substitution.
- Condition optimization : Temperature control (0–60°C), solvent selection (DMF or DCM for solubility), and reaction time (4–24 hours) are critical for yield and purity . Analytical techniques like TLC (for reaction monitoring) and ¹H/¹³C NMR (for structural confirmation) are essential .
Q. How is the molecular structure of this compound characterized?
Structural elucidation relies on:
- X-ray crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry .
- Spectroscopic methods : NMR (¹H/¹³C) for functional group identification, IR for carbonyl/amide bond verification, and mass spectrometry for molecular weight confirmation .
Q. What analytical techniques are used to assess purity and identity?
- HPLC : To quantify purity (>95% typically required for biological testing) .
- Elemental analysis : Validates empirical formula consistency.
- Melting point determination : Consistency with literature values indicates purity .
Advanced Research Questions
Q. How can conflicting crystallographic and spectroscopic data be resolved during structural analysis?
Discrepancies (e.g., unexpected NMR shifts vs. X-ray data) may arise from:
- Dynamic effects : Conformational flexibility in solution (NMR) vs. static crystal packing (X-ray).
- Twinning or disorder : Use SHELXL’s TWIN/BASF commands to refine twinned crystals or partial occupancy .
- Complementary methods : Pair solid-state NMR with X-ray data to resolve ambiguities .
Q. What strategies are employed to investigate structure-activity relationships (SAR) for biological activity?
- Analog synthesis : Modify substituents (e.g., 3-chlorobenzamido to 4-methoxybenzamido) to assess impact on receptor binding .
- Computational modeling : Density Functional Theory (DFT) to predict electronic properties (e.g., HOMO/LUMO) and docking studies to simulate target interactions .
- In vitro assays : Measure IC₅₀ values against target enzymes (e.g., kinases) to correlate substituent effects with potency .
Q. How can reaction mechanisms for unexpected byproducts be elucidated?
- Isolation and characterization : Use preparative HPLC to isolate byproducts, followed by HRMS and 2D NMR (COSY, NOESY) for structural assignment .
- Mechanistic probes : Isotopic labeling (e.g., ¹⁸O in carboxylate) to trace reaction pathways .
- Kinetic studies : Monitor intermediate formation via time-resolved spectroscopy .
Q. What approaches are used to address low yield in key synthetic steps?
- Catalyst screening : Test palladium or copper catalysts for coupling efficiency .
- Microwave-assisted synthesis : Reduce reaction time and improve yield via controlled heating .
- Protecting group strategies : Temporarily block reactive sites (e.g., Boc for amines) to prevent side reactions .
Data Contradiction and Methodological Challenges
Q. How to reconcile discrepancies between computational predictions and experimental bioactivity results?
- Force field adjustments : Refine molecular dynamics parameters to better mimic physiological conditions.
- Solvent effects : Include explicit solvent molecules in docking simulations to improve accuracy .
- Validate with orthogonal assays : Use SPR (surface plasmon resonance) to confirm binding affinity independently .
Q. What methods resolve poor crystallinity for X-ray analysis?
- Co-crystallization : Add small molecules (e.g., PEG) to stabilize crystal lattice .
- High-resolution data collection : Use synchrotron radiation for weakly diffracting crystals .
- Alternative techniques : Cryo-EM for nano-crystalline samples, though resolution may be limited .
Tables: Key Data for Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
